molecular formula C10H10ClF3O B14046176 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B14046176
M. Wt: 238.63 g/mol
InChI Key: ZDYUNEGJIDURNV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and a fluorobenzene core

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, alkylation, and etherification reactions under controlled conditions. Industrial production methods often optimize these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or rhodium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biological pathways and processes, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene include other halogenated benzene derivatives and fluorinated organic compounds. What sets this compound apart is the specific combination of chloropropyl, difluoromethoxy, and fluorobenzene groups, which confer unique chemical properties and reactivity.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2

InChI Key

ZDYUNEGJIDURNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)CCCCl

Origin of Product

United States

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